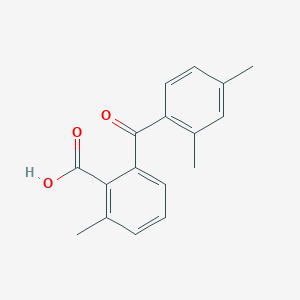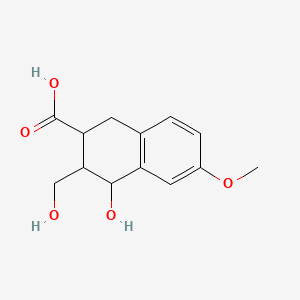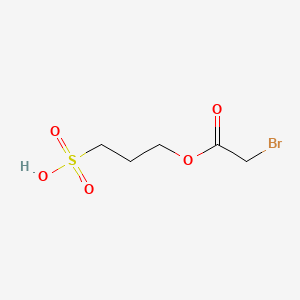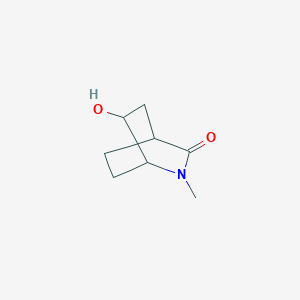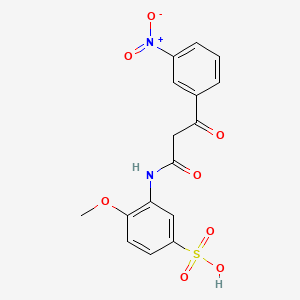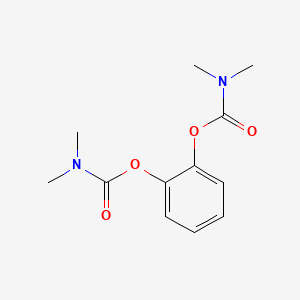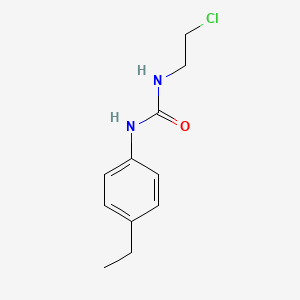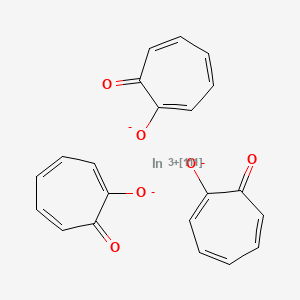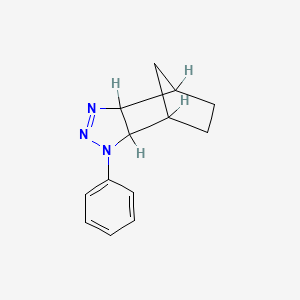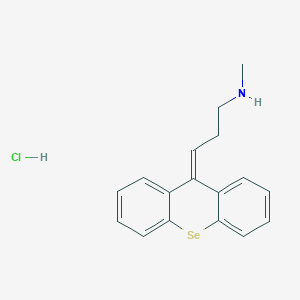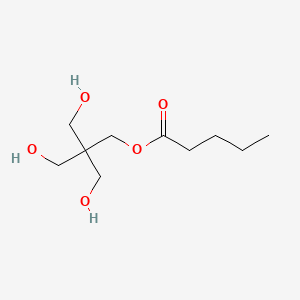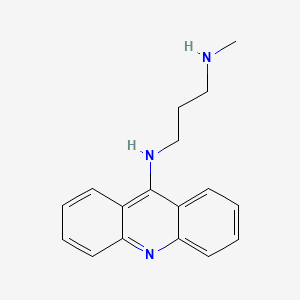
N-9-Acridinyl-N'-methyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-9-Acridinyl-N’-methyl-1,3-propanediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a propanediamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-9-Acridinyl-N’-methyl-1,3-propanediamine typically involves the reaction of acridine derivatives with propanediamine. One common method includes the following steps:
Starting Materials: Acridine and N-methyl-1,3-propanediamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-9-Acridinyl-N’-methyl-1,3-propanediamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-9-Acridinyl-N’-methyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acridine moiety can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of acridinone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of halogenated acridine compounds.
Aplicaciones Científicas De Investigación
N-9-Acridinyl-N’-methyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-9-Acridinyl-N’-methyl-1,3-propanediamine involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-9-Acridinyl-N’-(3-(9-acridinylamino)propyl)-1,3-propanediamine
- N-9-Acridinyl-N’-(3-(9-acridinylamino)propyl)-1,3-propanediamine trihydrochloride
Uniqueness
N-9-Acridinyl-N’-methyl-1,3-propanediamine is unique due to its specific substitution pattern on the acridine moiety and the presence of a methyl group on the propanediamine chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
86863-21-0 |
|---|---|
Fórmula molecular |
C17H19N3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
N'-acridin-9-yl-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C17H19N3/c1-18-11-6-12-19-17-13-7-2-4-9-15(13)20-16-10-5-3-8-14(16)17/h2-5,7-10,18H,6,11-12H2,1H3,(H,19,20) |
Clave InChI |
SGCRIYMGLGMMSV-UHFFFAOYSA-N |
SMILES canónico |
CNCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


